N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide
Description
N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c17-14-11-13(24(22,23)18-9-4-10-20)7-8-15(14)19-16(21)12-5-2-1-3-6-12/h1-3,5-8,11,18,20H,4,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDJVCRKSRXUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NCCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and benzoyl chloride.
Formation of Intermediate: The initial step involves the reaction of 2-fluoroaniline with benzoyl chloride in the presence of a base like triethylamine to form N-(2-fluorophenyl)benzamide.
Introduction of Sulfamoyl Group: The intermediate is then reacted with 3-chloropropylsulfonamide under basic conditions to introduce the sulfamoyl group, resulting in the formation of N-[2-fluoro-4-(3-chloropropylsulfamoyl)phenyl]benzamide.
Hydrolysis: The final step involves the hydrolysis of the chloropropyl group to form the hydroxypropyl group, yielding the target compound N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The hydroxypropylsulfamoyl group can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide: Similar structure with an amino group instead of a sulfamoyl group.
2-fluoro-N-(2-fluorophenyl)benzamide: Lacks the hydroxypropylsulfamoyl group, resulting in different chemical properties.
Uniqueness
N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide is unique due to the presence of the hydroxypropylsulfamoyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
